molecular formula C15H10BrN3O B14248522 6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine CAS No. 396705-67-2

6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine

Katalognummer: B14248522
CAS-Nummer: 396705-67-2
Molekulargewicht: 328.16 g/mol
InChI-Schlüssel: TWKGDQNLXXSABU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine is a heterocyclic organic compound that features a triazine ring substituted with bromophenyl and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with cyanogen bromide to yield the desired triazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce biaryl derivatives.

Wirkmechanismus

The mechanism of action of 6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival and proliferation of cancer cells or pathogens. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(4-Bromophenyl)-4-oxo-3-phenyl-1,2,4lambda~5~-triazine is unique due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

396705-67-2

Molekularformel

C15H10BrN3O

Molekulargewicht

328.16 g/mol

IUPAC-Name

6-(4-bromophenyl)-4-oxido-3-phenyl-1,2,4-triazin-4-ium

InChI

InChI=1S/C15H10BrN3O/c16-13-8-6-11(7-9-13)14-10-19(20)15(18-17-14)12-4-2-1-3-5-12/h1-10H

InChI-Schlüssel

TWKGDQNLXXSABU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=[N+](C=C(N=N2)C3=CC=C(C=C3)Br)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.